Cas no 741705-20-4 (2-chloro-6-hydroxy-3-Quinolinecarboxaldehyde)
2-chloro-6-hydroxy-3-Quinolinecarboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-6-hydroxy-3-Quinolinecarboxaldehyde
- 2-chloro-6-hydroxyquinoline-3-carbaldehyde
- SB69415
- QWDRTANOQNQDMU-UHFFFAOYSA-N
- 741705-20-4
- SCHEMBL11971423
- DA-26419
-
- Inchi: 1S/C10H6ClNO2/c11-10-7(5-13)3-6-4-8(14)1-2-9(6)12-10/h1-5,14H
- InChI Key: QWDRTANOQNQDMU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C=C2C=C(C=CC2=N1)O
Computed Properties
- Exact Mass: 207.0087061Da
- Monoisotopic Mass: 207.0087061Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 50.2Ų
2-chloro-6-hydroxy-3-Quinolinecarboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229484-1g |
2-Chloro-6-hydroxyquinoline-3-carbaldehyde |
741705-20-4 | 97% | 1g |
$410 | 2021-08-04 | |
| Alichem | A189010646-250mg |
2-Chloro-6-hydroxyquinoline-3-carbaldehyde |
741705-20-4 | 95% | 250mg |
$185.50 | 2023-09-01 | |
| Alichem | A189010646-1g |
2-Chloro-6-hydroxyquinoline-3-carbaldehyde |
741705-20-4 | 95% | 1g |
$486.18 | 2023-09-01 | |
| Chemenu | CM229484-1g |
2-Chloro-6-hydroxyquinoline-3-carbaldehyde |
741705-20-4 | 97% | 1g |
$410 | 2022-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741802-1g |
2-Chloro-6-hydroxyquinoline-3-carbaldehyde |
741705-20-4 | 98% | 1g |
¥4599.00 | 2024-07-28 |
2-chloro-6-hydroxy-3-Quinolinecarboxaldehyde Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-chloro-6-hydroxy-3-Quinolinecarboxaldehyde
Exploring the Properties and Applications of 2-Chloro-6-hydroxy-3-Quinolinecarboxaldehyde (CAS No. 741705-20-4)
2-Chloro-6-hydroxy-3-Quinolinecarboxaldehyde (CAS No. 741705-20-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This quinoline derivative is characterized by its unique molecular structure, featuring a chloro substituent at the 2-position, a hydroxyl group at the 6-position, and a formyl group at the 3-position. Such structural attributes make it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents and functional materials.
The compound's quinoline core is a privileged scaffold in medicinal chemistry, often associated with bioactive molecules exhibiting antimicrobial, anticancer, and anti-inflammatory properties. Researchers are increasingly exploring 2-Chloro-6-hydroxy-3-Quinolinecarboxaldehyde as a building block for drug discovery, especially in targeting protein-protein interactions and enzyme inhibition. Recent studies highlight its potential in designing small-molecule inhibitors for various disease pathways, aligning with the growing demand for precision medicine solutions.
From a synthetic chemistry perspective, the presence of both hydroxy and aldehyde functional groups in 2-Chloro-6-hydroxy-3-Quinolinecarboxaldehyde offers multiple sites for chemical modifications. This versatility enables the creation of diverse derivatives through reactions such as condensation, nucleophilic addition, or metal-catalyzed cross-coupling. Such transformations are crucial for structure-activity relationship (SAR) studies, a hot topic in modern drug development where researchers optimize molecular properties for enhanced efficacy and reduced side effects.
In material science, this compound's conjugated π-system and electron-withdrawing groups make it interesting for organic electronic applications. With the global push toward sustainable technologies, scientists are investigating its derivatives for use in organic light-emitting diodes (OLEDs) or as fluorescent probes in bioimaging—addressing the rising interest in non-invasive diagnostic tools.
Analytical characterization of CAS No. 741705-20-4 typically involves advanced techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure purity assessment and structural confirmation, critical for reproducibility in research—a key concern voiced by the scientific community amid the reproducibility crisis discussion.
Environmental and safety profiles of 2-Chloro-6-hydroxy-3-Quinolinecarboxaldehyde are carefully evaluated following green chemistry principles, reflecting the pharmaceutical industry's shift toward sustainable practices. Computational chemistry approaches, including molecular docking and ADMET prediction, are increasingly applied early in development to reduce experimental iterations—a trend accelerated by AI-assisted drug discovery platforms.
The compound's stability under various pH conditions and solubility characteristics are frequently studied parameters, as these factors directly impact formulation development. Such data addresses common queries from researchers about compound handling and storage conditions, which are among the top technical questions searched in scientific databases.
With the continuous evolution of heterocyclic chemistry, 2-Chloro-6-hydroxy-3-Quinolinecarboxaldehyde remains a compound of interest for academic and industrial researchers alike. Its applications span from being a pharmacophore in drug design to serving as a precursor for advanced materials, demonstrating the interdisciplinary nature of modern chemical research.
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